Methyl 4-chloro-2-cyano-6-fluorobenzoate
Description
Methyl 4-chloro-2-cyano-6-fluorobenzoate is a substituted benzoate ester featuring chloro, cyano, and fluoro substituents at positions 4, 2, and 6, respectively. This compound is of interest in pharmaceutical and agrochemical research due to its unique electronic and steric properties, which arise from the combination of electron-withdrawing groups (Cl, F, CN) on the aromatic ring. Below, we compare it with structurally related analogs using evidence from diverse sources.
Properties
Molecular Formula |
C9H5ClFNO2 |
|---|---|
Molecular Weight |
213.59 g/mol |
IUPAC Name |
methyl 4-chloro-2-cyano-6-fluorobenzoate |
InChI |
InChI=1S/C9H5ClFNO2/c1-14-9(13)8-5(4-12)2-6(10)3-7(8)11/h2-3H,1H3 |
InChI Key |
UPFYJGOSKMJMSN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1F)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-2-cyano-6-fluorobenzoate typically involves the esterification of 4-chloro-2-cyano-6-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-chloro-2-cyano-6-fluorobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed:
Nucleophilic Substitution: Products such as 4-amino-2-cyano-6-fluorobenzoate.
Reduction: 4-chloro-2-amino-6-fluorobenzoate.
Hydrolysis: 4-chloro-2-cyano-6-fluorobenzoic acid.
Scientific Research Applications
Methyl 4-chloro-2-cyano-6-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 4-chloro-2-cyano-6-fluorobenzoate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the cyano, chloro, and fluoro groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s closest analogs differ in substituent types, positions, or molecular complexity. Key comparisons include:
Table 1: Structural Comparison of Methyl Benzoate Derivatives
Key Observations:
- Substituent Effects: The cyano group in the target compound enhances electron-withdrawing effects compared to methyl or methoxy groups in analogs like 4-chloro-2-fluoro-6-methylbenzoic acid. This increases reactivity toward nucleophilic substitution or hydrolysis . Halogen Variations: Replacing chlorine with bromine (e.g., Methyl 2-bromo-6-cyano-4-fluorobenzoate) increases molecular weight by ~70 Da and may alter lipophilicity and toxicity profiles .
Physicochemical Properties
- Polarity and Solubility: The cyano group significantly increases polarity compared to methyl-substituted analogs, reducing solubility in nonpolar solvents.
- Spectroscopic Signatures: The nitrile group (CN) generates a distinct FTIR peak near 2200 cm⁻¹, absent in non-cyano analogs . NMR shifts for aromatic protons will differ due to the electron-withdrawing effects of CN vs. CH₃ or COOH groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
